molecular formula C20H18FN3OS B5796634 (2Z)-2-[(E)-benzylidenehydrazinylidene]-5-[(4-fluorophenyl)methyl]-3-prop-2-enyl-1,3-thiazolidin-4-one

(2Z)-2-[(E)-benzylidenehydrazinylidene]-5-[(4-fluorophenyl)methyl]-3-prop-2-enyl-1,3-thiazolidin-4-one

Cat. No.: B5796634
M. Wt: 367.4 g/mol
InChI Key: QCOVCJQGBPASPF-IPHSUPRDSA-N
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Description

(2Z)-2-[(E)-benzylidenehydrazinylidene]-5-[(4-fluorophenyl)methyl]-3-prop-2-enyl-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzylidene and fluorophenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(E)-benzylidenehydrazinylidene]-5-[(4-fluorophenyl)methyl]-3-prop-2-enyl-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of a thiazolidinone derivative with benzylidenehydrazine under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(E)-benzylidenehydrazinylidene]-5-[(4-fluorophenyl)methyl]-3-prop-2-enyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene or hydrazinylidene groups, leading to the formation of amines or hydrazines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or hydrazines.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(E)-benzylidenehydrazinylidene]-5-[(4-fluorophenyl)methyl]-3-prop-2-enyl-1,3-thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, although specific studies are required to confirm these effects.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which (2Z)-2-[(E)-benzylidenehydrazinylidene]-5-[(4-fluorophenyl)methyl]-3-prop-2-enyl-1,3-thiazolidin-4-one exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The exact pathways and molecular targets would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone core, such as pioglitazone and rosiglitazone, are known for their antidiabetic properties.

    Benzylidenehydrazines: These compounds are studied for their potential anticancer and antimicrobial activities.

    Fluorophenyl Derivatives: Compounds containing fluorophenyl groups often exhibit enhanced biological activity due to the presence of the fluorine atom.

Uniqueness

What sets (2Z)-2-[(E)-benzylidenehydrazinylidene]-5-[(4-fluorophenyl)methyl]-3-prop-2-enyl-1,3-thiazolidin-4-one apart is the combination of these functional groups in a single molecule. This unique structure may confer a distinct set of chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

(2Z)-2-[(E)-benzylidenehydrazinylidene]-5-[(4-fluorophenyl)methyl]-3-prop-2-enyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3OS/c1-2-12-24-19(25)18(13-15-8-10-17(21)11-9-15)26-20(24)23-22-14-16-6-4-3-5-7-16/h2-11,14,18H,1,12-13H2/b22-14+,23-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOVCJQGBPASPF-IPHSUPRDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(SC1=NN=CC2=CC=CC=C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN\1C(=O)C(S/C1=N\N=C\C2=CC=CC=C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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